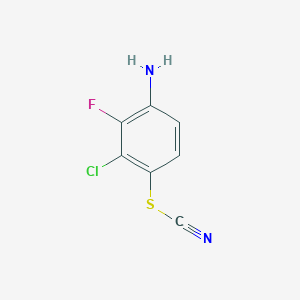

3-Chloro-2-fluoro-4-thiocyanatoaniline

Descripción general

Descripción

3-Chloro-2-fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H4ClFN2S and a molecular weight of 202.64 g/mol . It is known for its unique structure, which includes a chloro, fluoro, and thiocyanato group attached to an aniline ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Métodos De Preparación

The synthesis of 3-Chloro-2-fluoro-4-thiocyanatoaniline typically involves the reaction of 3-chloro-2-fluoroaniline with thiocyanate reagents under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the thiocyanato group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Chloro-2-fluoro-4-thiocyanatoaniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Hydrolysis: The thiocyanato group can be hydrolyzed to form corresponding amines and thiols.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Chloro-2-fluoro-4-thiocyanatoaniline serves as an important intermediate in the synthesis of various thiocyanate derivatives. Thiocyanation reactions are crucial for introducing thiocyanate groups into aromatic compounds, which can lead to the formation of biologically active molecules. The compound can be synthesized through several methods, including:

- Mechanochemical Thiocyanation : Recent studies have reported a ball-milling method that allows for efficient thiocyanation of aryl compounds, including anilines like this compound. This method is advantageous due to its solvent-free conditions and short reaction times, yielding moderate to excellent results across various substrates .

- Lewis Acid-Catalyzed Reactions : Iron(III) chloride has been identified as an effective catalyst for regioselective thiocyanation of arenes, facilitating the introduction of thiocyanate groups under mild conditions . This approach can be applied to synthesize derivatives of this compound.

The thiocyanate group is known for its diverse biological activities, making compounds like this compound potential candidates for pharmaceutical applications. Research indicates that thiocyanate derivatives exhibit:

- Antimicrobial Properties : Thiocyanates have been studied for their ability to inhibit bacterial growth and may serve as templates for developing new antimicrobial agents.

- Anticancer Activity : Some studies suggest that thiocyanate-containing compounds can induce apoptosis in cancer cells, highlighting their potential in cancer therapy .

Material Science

In material science, this compound can be utilized in the development of:

- Polymeric Materials : The incorporation of thiocyanate groups into polymer matrices can enhance their mechanical properties and thermal stability.

- Sensors : Compounds with thiocyanate functionalities are explored in sensor technology due to their ability to interact with various analytes, making them suitable for detecting environmental pollutants or biological markers.

Case Study 1: Mechanochemical Synthesis

A study demonstrated the mechanochemical synthesis of various aryl thiocyanates using this compound as a substrate. The results showed yields ranging from 45% to 96%, depending on the specific conditions and substituents present on the aromatic ring. This highlights the versatility of thiocyanation reactions in synthesizing complex molecules efficiently .

Case Study 2: Biological Evaluation

In a biological evaluation study, several thiocyanate derivatives were tested against various bacterial strains. Compounds derived from this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This underscores the potential of such compounds in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-fluoro-4-thiocyanatoaniline involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

3-Chloro-2-fluoro-4-thiocyanatoaniline can be compared with other similar compounds, such as:

3-Chloro-4-thiocyanatoaniline: Lacks the fluoro group, which may affect its reactivity and applications.

2-Chloro-4-fluoroaniline: Lacks the thiocyanato group, resulting in different chemical properties and uses.

4-Amino-2-chloro-3-fluorophenyl thiocyanate: Another similar compound with slight variations in structure and reactivity

The presence of the chloro, fluoro, and thiocyanato groups in this compound makes it unique and valuable for specific research and industrial applications.

Actividad Biológica

3-Chloro-2-fluoro-4-thiocyanatoaniline is an organic compound with notable biological activity, primarily due to its structural components that allow it to interact with various biological targets. This article delves into its biological properties, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

- Molecular Formula : C7H4ClFN2S

- Molecular Weight : 202.64 g/mol

- Chemical Structure : The compound features a chloro group, a fluoro group, and a thiocyanato group attached to an aniline moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. The compound can inhibit enzyme activity by:

- Binding to Active Sites : It may bind directly to the active sites of enzymes, thereby blocking substrate access.

- Altering Enzyme Conformation : The binding may induce conformational changes in the enzyme, affecting its functionality.

This mechanism allows the compound to influence various biochemical pathways and cellular processes, making it a candidate for further pharmacological studies.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : Studies suggest that this compound can act as an enzyme inhibitor, impacting metabolic pathways.

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial effects, although detailed studies are required to confirm this activity.

- Anticancer Potential : Its structural characteristics suggest possibilities in anticancer drug development, particularly through targeted inhibition of cancer-related enzymes.

Study on Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed that varying concentrations of this compound significantly reduced enzyme activity in vitro. The inhibition was quantified using standard assays, revealing a dose-dependent response.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

This data suggests that the compound could be further explored for therapeutic applications targeting metabolic disorders.

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated that at certain concentrations, the compound exhibited significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 100 |

These findings highlight the potential of this compound as a lead compound in developing new antimicrobial agents .

Applications in Research and Industry

The unique properties of this compound make it valuable across various fields:

- Pharmaceutical Development : Its enzyme inhibition capabilities position it as a candidate for drug development targeting specific diseases.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic compounds in chemical research.

- Dye Production : Due to its chemical structure, it is also utilized in producing dyes and pigments .

Propiedades

IUPAC Name |

(4-amino-2-chloro-3-fluorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-6-5(12-3-10)2-1-4(11)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUGVUCRZOXCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634162 | |

| Record name | 4-Amino-2-chloro-3-fluorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329926-78-5 | |

| Record name | 4-Amino-2-chloro-3-fluorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.